Cas no 50622-10-1 ((-)-1,4-di-o-methyl-l-threitol)

50622-10-1 structure
Productnaam:(-)-1,4-di-o-methyl-l-threitol
CAS-nummer:50622-10-1
MF:C6H14O4
MW:150.172962665558
MDL:MFCD00077736
CID:934018
PubChem ID:57649859
(-)-1,4-di-o-methyl-l-threitol Chemische en fysische eigenschappen
Naam en identificatie
-
- (-)-1,4-di-o-methyl-l-threitol
- (-)-(2S,3S)-1,4-dimethoxy-2,3-butanediol
- (-)-2S,3S-1,4-dimethoxy-2,3-butanediol
- (2S,3S)-1,4-dimethoxy-2,3-butanediol
- (2S,3S)-1,4-dimethoxybutan-2,3-diol
- (2S,3S)-1,4-dimethyloxybutane-2,3-diol
- (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol
- (S,S)-1,4-dimethoxy-butane-2,3-diol
- 1,4-di-O-methyl-(L)-threitol
- 38715_ALDRICH
- 38715_FLUKA
- FT-0690360
- KB-00087
- (2s,3s)-1,4-dimethoxybutane-2,3-diol
- MFCD00077736
- (2S,3S)-(-)-1,4-dimethoxy-2,3-butanediol
- 1,4-Di-O-methyl-L-threitol
- AT25369
- 50622-10-1
- Q63399030
- (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, >=99.0% (sum of enantiomers, GC)
- DTXSID30448698
- J-501026
-
- MDL: MFCD00077736
- Inchi: InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
- InChI-sleutel: QPXJVYUZWDGUBO-WDSKDSINSA-N
- LACHT: COCC(C(COC)O)O
Berekende eigenschappen
- Exacte massa: 150.08922
- Monoisotopische massa: 150.08920892g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 5
- Complexiteit: 66.1
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1.3
- Topologisch pooloppervlak: 58.9Ų
Experimentele eigenschappen
- Smeltpunt: 28-30 °C
- PSA: 58.92
- Optische activiteit: [α]20/D −1.8±0.1°, c = 1.9% in methanol
(-)-1,4-di-o-methyl-l-threitol Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: 22-24/25
- Opslagvoorwaarde:2-8°C
(-)-1,4-di-o-methyl-l-threitol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Biosynth | MD63233-1 g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol |
50622-10-1 | 1g |
$288.75 | 2023-01-03 | ||
abcr | AB470940-250 mg |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; . |
50622-10-1 | 250mg |
€111.10 | 2023-04-21 | ||
abcr | AB470940-1 g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; . |
50622-10-1 | 1g |
€215.60 | 2023-04-21 | ||
abcr | AB470940-5g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; . |
50622-10-1 | 99% | 5g |
€860.20 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670053-1g |
(2S,3S)-1,4-dimethoxybutane-2,3-diol |
50622-10-1 | 98% | 1g |
¥1750.00 | 2024-05-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 38715-1G |
(-)-1,4-di-o-methyl-l-threitol |
50622-10-1 | ≥99.0% (sum of enantiomers, GC) | 1G |
¥2615.77 | 2022-02-24 | |
abcr | AB470940-5 g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; . |
50622-10-1 | 5g |
€860.20 | 2023-04-21 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04535-1g |
(-)-1,4-di-o-methyl-l-threitol |
50622-10-1 | ≥99.0% (sum of enantiomers, GC) | 1g |
¥2738.0 | 2024-07-18 | |
abcr | AB470940-1g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; . |
50622-10-1 | 99% | 1g |
€215.60 | 2025-02-17 | |
abcr | AB470940-250mg |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; . |
50622-10-1 | 99% | 250mg |
€111.10 | 2025-02-17 |
(-)-1,4-di-o-methyl-l-threitol Gerelateerde literatuur
-
1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesisJun'ichi Hoshino,Junko Hiraoka,Yasuo Hata,Seiji Sawada,Yukio Yamamoto J. Chem. Soc. Perkin Trans. 1 1995 693
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:50622-10-1)(-)-1,4-di-o-methyl-l-threitol

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):510.0